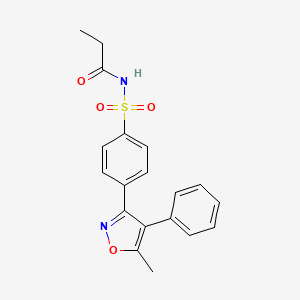

Parecoxib Regio Isomer

Description

Parecoxib is a selective cyclooxygenase-2 (COX-2) inhibitor administered intravenously or intramuscularly as a prodrug of valdecoxib. It is widely used for postoperative pain management due to its opioid-sparing effects and ability to reduce inflammation and hyperalgesia . Parecoxib also exhibits synergistic effects with chemotherapeutic agents like 5-fluorouracil (5-FU) in inhibiting metastasis .

Properties

Molecular Formula |

C19H18N2O4S |

|---|---|

Molecular Weight |

370.4 g/mol |

IUPAC Name |

N-[4-(5-methyl-4-phenyl-1,2-oxazol-3-yl)phenyl]sulfonylpropanamide |

InChI |

InChI=1S/C19H18N2O4S/c1-3-17(22)21-26(23,24)16-11-9-15(10-12-16)19-18(13(2)25-20-19)14-7-5-4-6-8-14/h4-12H,3H2,1-2H3,(H,21,22) |

InChI Key |

QCUMXPUCVFBESN-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)NS(=O)(=O)C1=CC=C(C=C1)C2=NOC(=C2C3=CC=CC=C3)C |

Origin of Product |

United States |

Preparation Methods

Starting Materials and General Strategy

Two main classes of starting materials are used for parecoxib synthesis:

- 1-Phenylacetone derivatives

- 1,2-Phenylbenzyl ketone derivatives

The regioisomeric control is typically achieved during the cyclocondensation step forming the isoxazole ring from β-enamino diketones or phenylbenzyl ketone oximes.

Preparation Method Based on Phenylbenzyl Ketone Oxime (Lithium Diisopropylamine/THF System)

A patented method describes the preparation of parecoxib regioisomers via the reaction of phenylbenzyl ketone oxime with lithium diisopropylamine in tetrahydrofuran (THF), followed by reaction with ethyl acetate to form 4,5-dihydro-5-methyl-5-hydroxyl-3,4-phenylbenzene isoxazole (CAS: 181696-73-1).

- Phenylbenzyl ketone oxime is prepared from 1,2-phenylbenzyl ketone and oxammonium hydrochloride in the presence of triethylamine.

- The oxime reacts with lithium diisopropylamine at low temperatures (-10 to -20 °C) to form a reactive intermediate.

- Ethyl acetate is added, and the mixture is warmed to 10-20 °C to complete cyclization.

- The product is recrystallized from normal hexane to obtain the isoxazole intermediate.

Reaction conditions and temperature control are critical to favor the desired regioisomer and minimize by-products.

Halogenosulfonation and Ammonia Treatment to Form Valdecoxib

The isoxazole intermediate undergoes chlorosulfonation using chlorsulfonic acid at low temperatures (0 to -5 °C), followed by treatment with ammonia solution to yield valdecoxib.

| Step | Reagents/Conditions | Temperature (°C) | Yield (%) | Notes |

|---|---|---|---|---|

| Chlorosulfonation | Chlorsulfonic acid, methylene dichloride | 0 to -5 | — | Controlled addition, reflux |

| Ammonia treatment | Ammoniacal liquor, methylene dichloride | 15 to 25 | ~91 | Stirring, filtration |

Final Acylation to Parecoxib

Valdecoxib is acylated with propionic anhydride in the presence of triethylamine, DMAP (4-dimethylaminopyridine), and THF at reflux to form parecoxib.

- The crude product is evaporated under reduced pressure.

- Recrystallization is performed in toluene.

- The final product is obtained as a white solid with melting point 147-149 °C and 75% overall yield.

Regioselective Isoxazole Formation via β-Enamino Diketones

Alternative regioselective synthesis methods reported involve the cyclocondensation of β-enamino diketones with hydroxylamine hydrochloride under varied conditions to control regioisomer formation.

- Reaction temperature and solvent choice (e.g., MeCN, EtOH) significantly influence regioselectivity.

- Use of BF3 as a Lewis acid catalyst in MeCN with pyridine enhances regioselectivity up to 90% for certain isomers.

- Different regioisomers (3,4-disubstituted, 4,5-disubstituted) can be selectively synthesized by adjusting reaction conditions.

Impurity Synthesis and Characterization

A synthetic method for a Parecoxib sodium impurity involving sulfonyl chloride intermediates has been described, which is relevant for quality control and understanding side reactions.

Summary Table of Key Preparation Steps for this compound

| Step | Reagents/Conditions | Temperature (°C) | Yield (%) | Product/Intermediate |

|---|---|---|---|---|

| Oxime formation | 1,2-Phenylbenzyl ketone + oxammonium hydrochloride + triethylamine | Room temp | High | Phenylbenzyl ketone oxime |

| Cyclization | Lithium diisopropylamine + ethyl acetate in THF | -20 to 20 | — | 4,5-Dihydro-5-methyl-5-hydroxyl isoxazole |

| Chlorosulfonation | Chlorsulfonic acid in methylene dichloride | 0 to -5 | — | Sulfonyl chloride intermediate |

| Ammonia treatment | Ammoniacal liquor + methylene dichloride | 15 to 25 | ~91 | Valdecoxib |

| Acylation | Propionic anhydride + triethylamine + DMAP + THF | Reflux | 75 | Parecoxib |

| Recrystallization | Toluene | Ambient | — | Pure parecoxib solid |

Chemical Reactions Analysis

Types of Reactions

Parecoxib regio isomers undergo various chemical reactions, including:

Oxidation: The isoxazole ring can be oxidized under specific conditions.

Reduction: Reduction reactions can modify the functional groups attached to the isoxazole ring.

Substitution: Substitution reactions can introduce different substituents on the isoxazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include molecular iodine, hydroxylamine, and n-butyllithium . The reactions are typically carried out under controlled temperatures and pressures to ensure the desired regioselectivity.

Major Products

The major products formed from these reactions include various substituted isoxazoles, which can have different pharmacological properties depending on the substituents introduced .

Scientific Research Applications

Parecoxib regio isomers have a wide range of scientific research applications:

Chemistry: Used as intermediates in the synthesis of other heterocyclic compounds.

Biology: Studied for their potential biological activities, including anti-inflammatory and analgesic effects.

Medicine: Investigated for their use in managing pain and inflammation, particularly in postoperative settings.

Mechanism of Action

Parecoxib regio isomers exert their effects by selectively inhibiting the COX-2 enzyme, which is involved in the biosynthesis of prostaglandins . By inhibiting COX-2, these compounds reduce the production of pro-inflammatory prostaglandins, leading to decreased inflammation and pain . The molecular targets include the active site of the COX-2 enzyme, where the isoxazole ring interacts with key amino acid residues .

Comparison with Similar Compounds

Pharmacological Profile

Parecoxib distinguishes itself from non-selective NSAIDs (e.g., ibuprofen, paracetamol) and other COX-2 inhibitors (e.g., valdecoxib) through its prodrug design, enabling parenteral administration. Unlike ibuprofen, which inhibits both COX-1 and COX-2, parecoxib’s selectivity minimizes gastrointestinal (GI) adverse effects but increases cardiovascular risks, similar to other COX-2 inhibitors . Electrophysiological studies on the human parietal pleura revealed that parecoxib’s effects on mesothelial and interstitial surfaces differ significantly from paracetamol and ibuprofen (p < 0.05) .

Efficacy in Pain Management

Parecoxib demonstrates superior opioid-sparing effects compared to morphine alone. In surgical models, parecoxib 20 mg and 40 mg reduced morphine consumption by 16–22% and 28–39%, respectively, within 24 hours post-surgery, with improved pain relief (85.2% vs. 61.9% in hip replacement patients) . Compared to ketorolac, parecoxib showed significantly lower resting pharyngeal and swallowing VAS scores (p < 0.05) in uvulopalatopharyngoplasty patients, suggesting enhanced analgesic efficacy .

Table 1: Efficacy Metrics of Parecoxib vs. Comparators

| Parameter | Parecoxib | Ketorolac | Morphine Alone |

|---|---|---|---|

| Morphine reduction (%) | 16–39% | N/A | Baseline |

| Pain relief (% patients) | 81.8–85.2% | 61.9% (comparator) | 61.9% |

| Postoperative VAS score | Lower | Higher | N/A |

Impact on Cancer Progression

In breast cancer models, parecoxib downregulates ELMO3 and reverses EMT markers (e.g., E-cadherin upregulation) .

Drug Interactions and Contraindications

Parecoxib weakly inhibits CYP2C9 and CYP2C19 enzymes, but unlike ketorolac or ibuprofen, it lacks significant interactions with CYP3A4 or 2D6 . It is contraindicated in patients with sulfonamide allergies, severe hepatic impairment, or cardiovascular disease .

Biological Activity

Parecoxib is a selective cyclooxygenase-2 (COX-2) inhibitor, primarily known for its analgesic properties. It is a prodrug that is metabolized to valdecoxib, which exerts the therapeutic effects. The biological activity of parecoxib, particularly its regioisomers, has garnered significant attention in pharmacological research due to their potential implications in various therapeutic areas.

Parecoxib functions by selectively inhibiting COX-2, an enzyme involved in the inflammatory process. This inhibition leads to a reduction in the production of prostaglandins, which are mediators of pain and inflammation. As a prodrug, parecoxib is converted into its active form, valdecoxib, which further enhances its analgesic efficacy.

Key Findings:

- Selective COX-2 Inhibition : Parecoxib demonstrates a high selectivity for COX-2 over COX-1, which is crucial for minimizing gastrointestinal side effects commonly associated with non-selective NSAIDs .

- PPAR-γ Activation : Recent studies have indicated that parecoxib may also act as a partial agonist for peroxisome proliferator-activated receptor gamma (PPAR-γ), promoting adipogenesis and influencing metabolic processes .

Pharmacokinetics

The pharmacokinetic profile of parecoxib reveals important insights into its absorption, distribution, metabolism, and excretion (ADME).

| Parameter | Value |

|---|---|

| Half-life | ~22 minutes |

| Onset of action | 10–23 minutes |

| Maximum analgesic effect | 2 hours post-administration |

| Metabolism | Converted to valdecoxib via hepatic microsomal carboxylesterases |

Clinical Efficacy

Clinical studies have demonstrated the effectiveness of parecoxib in various settings, particularly in postoperative pain management.

Case Studies:

- Postoperative Pain Management : A pooled analysis of 28 randomized controlled trials involving 9287 patients showed that parecoxib significantly reduced visual analog scale (VAS) scores compared to placebo, indicating effective pain relief .

- Reduction in Opioid Use : Patients receiving parecoxib required less morphine supplementation post-surgery compared to those not receiving it, highlighting its role in multimodal analgesia .

Safety Profile

The safety profile of parecoxib has been evaluated extensively. It exhibits a low incidence of adverse effects such as skin rash and cardiac complications. In clinical trials, the occurrence of nausea and vomiting was also lower among patients treated with selective COX-2 inhibitors like parecoxib compared to traditional NSAIDs .

Research Insights

Recent research has focused on the structural modifications and biological activities of parecoxib's regioisomers. These studies aim to enhance its therapeutic efficacy and safety profile.

Notable Studies:

- Molecular Docking Studies : Investigations using molecular docking have shown that different regioisomers of parecoxib exhibit varying affinities for COX-2 and PPAR-γ receptors, suggesting potential for tailored drug design .

- In Vitro Studies : Experiments conducted on murine macrophages have indicated that certain derivatives of parecoxib possess enhanced anti-inflammatory properties while maintaining selectivity towards COX-2 .

Q & A

Q. How can researchers ensure reproducibility in chromatographic separation of Parecoxib regioisomers across laboratories?

Q. What protocols address discrepancies in NMR assignments for Parecoxib regioisomers reported in literature?

- Solution : Establish a consortium to curate a public database of NMR spectra (¹H, ¹³C, 2D-COSY) with purity certifications (>99%). Use consensus algorithms to resolve conflicting peak assignments .

Ethical and Regulatory Considerations

Q. What IRB documentation is required for clinical trials involving Parecoxib regioisomers?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.